molecular formula C27H26ClN3O4S2 B2739611 (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 865162-53-4

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2739611
CAS No.: 865162-53-4
M. Wt: 556.09
InChI Key: YSQYQQAROVPBBR-OHYPFYFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H26ClN3O4S2 and its molecular weight is 556.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Compounds with structural similarities, particularly those incorporating elements such as benzothiazole, quinoline, and sulfonyl groups, have been synthesized and screened for various biological activities. For example, Patel et al. (2009) synthesized bioactive molecules with fluoro-substituted benzothiazoles and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This illustrates the potential utility of such compounds in discovering new therapeutic agents (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009)).

Anticancer Research

Several studies have focused on synthesizing derivatives of quinoline and benzothiazole for anticancer research. For instance, Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors and evaluated their antiproliferative activities against human cancer cell lines, highlighting the relevance of such compounds in anticancer drug development (Shao, T. et al. (2014)).

Antimicrobial and Anti-inflammatory Applications

Compounds featuring the core structural motifs similar to the one have been investigated for antimicrobial and anti-inflammatory properties. Zablotskaya et al. (2013) synthesized new derivatives incorporating benzothiazole and dihydroisoquinolinyl moieties, which exhibited psychotropic, anti-inflammatory, and cytotoxic activities, suggesting their potential in designing new therapeutic agents for treating various diseases (Zablotskaya, A. et al. (2013)).

Properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4S2/c1-2-35-17-16-30-24-14-11-21(28)18-25(24)36-27(30)29-26(32)20-9-12-22(13-10-20)37(33,34)31-15-5-7-19-6-3-4-8-23(19)31/h3-4,6,8-14,18H,2,5,7,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQYQQAROVPBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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